molecular formula C19H16Cl2O3 B5248489 6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B5248489
M. Wt: 363.2 g/mol
InChI Key: HCBZQIRXGDLRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with chloro, chlorophenylmethoxy, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.

    Substitution Reactions: The core structure undergoes substitution reactions to introduce the chloro, chlorophenylmethoxy, and propyl groups.

    Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and chlorophenylmethoxy groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-7-[(4-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE: Similar structure with a different position of the chloro group on the phenyl ring.

    6-CHLORO-7-[(3-METHOXYPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE: Similar structure with a methoxy group instead of a chloro group on the phenyl ring.

Uniqueness

6-CHLORO-7-[(3-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-7-[(3-chlorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2O3/c1-2-4-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-5-3-6-14(20)7-12/h3,5-10H,2,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBZQIRXGDLRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.